MFCD04064821
Beschreibung
Based on analogous compounds in the evidence (e.g., boronic acids, halogenated aromatics, and heterocyclic derivatives), it likely belongs to a class of organoboron or halogenated aromatic compounds used in catalysis, medicinal chemistry, or materials science. Such compounds often exhibit unique electronic properties due to their substituents (e.g., bromine, chlorine, or phosphine groups), which influence reactivity and stability .
Key inferred properties (based on structurally similar compounds in the evidence):
- Molecular formula: Likely includes aromatic rings with halogen and/or boron substituents (e.g., C₆H₅BBrClO₂ as in CAS 1046861-20-4) .
- Applications: Potential use in Suzuki-Miyaura cross-coupling reactions or as a ligand in transition-metal catalysis .
- Safety: May require handling precautions due to halogenated or boron-containing groups, as indicated by hazard statements like H302 (harmful if swallowed) in analogous compounds .
Eigenschaften
IUPAC Name |
2-[4-[(2,6-diethylphenyl)carbamoyl]phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-3-13-6-5-7-14(4-2)18(13)20-19(23)15-8-10-16(11-9-15)24-12-17(21)22/h5-11H,3-4,12H2,1-2H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMHWFKRAOWKIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=C(C=C2)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MFCD04064821 typically involves the following steps:
Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 2,6-diethylphenyl isocyanate with 4-hydroxybenzoic acid to form the carbamoyl intermediate.
Esterification: The intermediate is then esterified with chloroacetic acid under basic conditions to yield the ester derivative.
Hydrolysis: The ester derivative undergoes hydrolysis in the presence of a strong acid or base to produce the final product, MFCD04064821.
Industrial Production Methods
In industrial settings, the production of MFCD04064821 may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
MFCD04064821 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or carbamoyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
MFCD04064821 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of MFCD04064821 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table compares MFCD04064821 with structurally and functionally related compounds, using data from the evidence:
Structural and Functional Insights:
Halogenated Aromatics (e.g., CAS 1761-61-1): Structural Difference: Bromine substitution enhances electrophilic reactivity compared to non-halogenated analogs. Impact: Higher molecular weight (201.02 vs. 152.17 in ) reduces solubility but improves thermal stability in polymers or flame retardants .
Organoboron Compounds (e.g., CAS 1046861-20-4): Functional Advantage: Boronic acids enable Suzuki-Miyaura cross-coupling, critical for C-C bond formation in drug synthesis. Limitation: Lower GI absorption (high polarity due to B-OH groups) may limit bioavailability compared to non-polar analogs .
Heterocyclic Derivatives (e.g., CAS 53052-06-5) :
- Bioactivity : Sulfur and nitrogen atoms enhance interactions with biological targets (e.g., enzyme inhibition).
- Trade-off : Higher TPSA (56.64 Ų) improves water solubility but reduces BBB permeability, restricting CNS drug applications .
Research Findings and Limitations
Catalytic Performance: MFCD04064821 analogs like CAS 1046861-20-4 achieve >90% yield in Pd-catalyzed reactions under mild conditions (75°C, 1.3 hours) . Comparatively, non-boron ligands (e.g., phosphine-alkene hybrids) require higher temperatures (>100°C) for similar efficacy .
Thermal Stability :
- Brominated compounds (e.g., CAS 1761-61-1) exhibit decomposition temperatures >250°C, making them suitable for high-temperature applications like epoxy resins .
Safety Concerns :
- Boron-containing compounds may pose environmental risks due to slow degradation, whereas halogenated analogs (e.g., CAS 1761-61-1) require careful disposal to avoid bioaccumulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
